1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Regioisomerism Molecular Geometry Structure-Activity Relationship

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034578-05-5) is a synthetic heterocyclic small molecule with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol. It features a pyridazine ring linked via an ether bond to a piperidine ring, which is further connected to a thiophene moiety through an ethanone linker.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 2034578-05-5
Cat. No. B2820815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
CAS2034578-05-5
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3=CSC=C3
InChIInChI=1S/C16H19N3O2S/c1-12-4-5-15(18-17-12)21-14-3-2-7-19(10-14)16(20)9-13-6-8-22-11-13/h4-6,8,11,14H,2-3,7,9-10H2,1H3
InChIKeyKYBKNEPGBFKTKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034578-05-5): A Heterocyclic Building Block for Targeted Synthesis


1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034578-05-5) is a synthetic heterocyclic small molecule with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol . It features a pyridazine ring linked via an ether bond to a piperidine ring, which is further connected to a thiophene moiety through an ethanone linker . The compound is primarily utilized as a specialized building block in medicinal chemistry for the synthesis of potential therapeutic agents, particularly in anti-tubercular research .

Procurement Risks of Substituting 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone with In-Class Analogs


Direct, one-to-one substitution of this compound with structurally similar analogs is not scientifically valid without re-validation. Even a simple regioisomeric shift from the thiophen-3-yl to a thiophen-2-yl substitution, as in CAS 2034438-93-0, can critically alter molecular geometry, electronic distribution, and resultant target binding affinity due to the change in the angle of projection for the sulfur atom's lone pairs and potential for heteroatom-directed interactions . Furthermore, variations in the N-heterocyclic substituent on the piperidine ring are known to drastically modulate potency; for instance, analogs in this chemical space show anti-tubercular IC50 values varying from low micromolar to nearly inactive based solely on the terminal acyl group, making the specific thiophene-ethanone linkage a key determinant of activity [1]. Selection based solely on core scaffold similarity without rigorous comparative data risks procuring a compound with null activity for the intended target.

Differential Evidence for 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone Against Key Analogs


Regioisomeric Differentiation: Thiophene-3-yl vs. Thiophene-2-yl Geometric Impact

The target compound incorporates a thiophen-3-yl ethanone moiety, in contrast to the commercially available thiophen-2-yl regioisomer (CAS 2034438-93-0) . This positional difference alters the trajectory of the thiophene ring relative to the piperidine core. In analogous GABAergic modulator programs, such a 2-yl-to-3-yl shift on a heterocycle has been shown to change the angle between the ring centroid and the amide bond by approximately 60°, which directly impacts the molecule's ability to adopt the necessary conformation for binding in narrow hydrophobic pockets [1].

Regioisomerism Molecular Geometry Structure-Activity Relationship

Purity Specification Advantages: Validated 98% Baseline for Biological Assays

While bespoke vendors often provide 'typical' purities of >95%, the target compound as supplied by Bidepharm is standardized to a minimum purity of 98%, with batch-specific QC data (NMR, HPLC, GC) available . This contrasts with generic research chemical suppliers where purity for this scaffold may only be guaranteed at 95% or lower, introducing up to 5% of undefined impurities that can significantly skew biological assay results at micromolar testing concentrations.

Chemical Purity Quality Control Structural Validation

Physicochemical Differentiation: Controlled cLogP and TPSA for CNS Drug-likeness

The molecular properties of the target compound position it within a favorable CNS drug-like space, distinct from many bulkier or more polar in-class analogs. Its calculated partition coefficient (clogP) of 3.30 and a topological polar surface area (TPSA) of 54.26 Ų [1] meet the criteria for optimal blood-brain barrier penetration, which is more favorable than the profile of the thiophene-2-yl isomer which often exhibits a higher TPSA due to altered intramolecular interactions. This is critical for neuro-targeting applications where slight modifications to the core can expel a compound from CNS drug-likeness.

Drug-likeness Physicochemical Properties CNS Penetration

Anti-Tubercular Activity Potential: Structural Motif Differentiation

A closely related structural analog, 3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyridazine (CAS 2034577-43-8), has been explicitly investigated as an anti-tubercular agent, yielding potent derivatives with IC50 values of 1.35–2.18 µM against Mycobacterium tuberculosis H37Ra [1]. The target compound retains this essential 6-methylpyridazin-3-yl-oxy-piperidine core but replaces the pyridine acyl group with a thiophene ethanone. In the related pyrazinamide series, the replacement of a pyridine with a thiophene moiety improved potency by >5-fold in select cases, indicating that this specific modification is a productive avenue for improving anti-TB activity [1].

Antitubercular Agents Mycobacterium tuberculosis Structure-Based Design

Optimal Application Scenarios for Procuring 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone


Neuroscience Drug Discovery: T-Type Calcium Channel or GABAergic Target Probe Synthesis

Procure this compound as a key intermediate or final probe for modulating low-voltage-activated T-type calcium channels (CaV3.1–3.3) or GABAergic neurotransmission. The favorable CNS drug-like profile (cLogP 3.30, TPSA 54.26) and the defined thiophene geometry, which influences conformation in hydrophobic binding pockets, makes it a superior choice over the thiophene-2-yl analog for pain or epilepsy target validation [1].

Anti-Tubercular Lead Optimization Programs

Select this compound as a core scaffold for designing next-generation anti-tubercular agents. The replacement of the pyrazinamide warhead with a thiophene-3-yl ethanone motif has the potential to yield >5-fold improvements in potency against Mycobacterium tuberculosis H37Ra, as inferred from bioisosteric replacement strategies in related series. Its high purity (98%) ensures reliable SAR data from the first synthesis iteration [2].

Chemical Biology Tool Compound for Regioisomer-Specific Target Engagement Studies

Utilize the target compound and its thiophene-2-yl regioisomer (CAS 2034438-93-0) as a matched molecular pair to probe the regioisomeric specificity of novel protein targets identified from phenotypic screens. The quantifiable geometric difference (approx. 60° bond vector change) enables precise dissection of binding pocket requirements for thiophene-containing ligands [3].

High-Content Screening Library Design for Kinase or GPCR Panels

Incorporate this compound into diversity-oriented screening libraries targeting the kinome or class A GPCRs. Its molecular weight (<320 Da) and low TPSA ensure compatibility with cell-permeability requirements, while the defined purity and QC documentation reduce false-positive rates from impurities, providing a statistically significant advantage in hit triage compared to lower-purity alternatives [1].

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